2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Description
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Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF3N4O2/c1-13-18(25)10-5-11-19(13)32-23(33)17-9-3-2-8-16(17)20(30-32)22-29-21(31-34-22)14-6-4-7-15(12-14)24(26,27)28/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZHQDFIVPZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of halogenated phenyl groups and an oxadiazole moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In a screening conducted by the National Cancer Institute (NCI), it was evaluated against various cancer cell lines representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results showed varied growth inhibition across different tumor types:
| Cancer Type | Average Growth (%) | Remarks |
|---|---|---|
| Leukemia | 92.48 | Low activity observed |
| Melanoma | 104.68 | Minimal inhibition |
| Lung | 126.61 | No significant effect |
| Colon | 105.00 | Low-level activity |
| CNS | 100.00 | No inhibition |
| Ovarian | 98.00 | Low activity |
| Renal | 95.00 | Slight effect |
| Prostate | 102.50 | Low inhibition |
| Breast | 101.00 | Minimal effect |
The average growth value across all tested lines was approximately 104.68% , indicating low overall anticancer activity at the concentration tested (10 µM) .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity:
- Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL .
- Escherichia coli : Demonstrated susceptibility with MIC values similar to those of established antibiotics.
- Pseudomonas aeruginosa : Effective against clinical strains with MIC values indicating potential for therapeutic use.
The presence of trifluoromethyl groups was noted to enhance the potency of related compounds in inhibiting bacterial growth .
Case Studies
One notable study involved the synthesis and evaluation of derivatives of this compound in relation to their anticancer and antimicrobial activities. A series of structural modifications were made to assess the impact on biological efficacy:
- Modification A : Introduction of additional halogen atoms increased the antimicrobial potency significantly.
- Modification B : Alteration of the oxadiazole moiety resulted in enhanced anticancer activity against specific cell lines.
These modifications underscore the importance of structural diversity in optimizing biological activity .
The proposed mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation and survival.
- Disruption of Bacterial Cell Walls : Interfering with the synthesis and integrity of bacterial cell walls leading to cell lysis.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of multiple functional groups, including a phthalazinone core and oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 397.8 g/mol. The presence of chlorine and trifluoromethyl groups enhances its biological activity and solubility in organic solvents.
Anticancer Activity
Research indicates that derivatives of phthalazinone exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one show selective cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | < 50 | Induction of apoptosis |
| MCF-7 | < 70 | Cell cycle arrest |
| A549 | < 40 | Inhibition of MAPK pathway |
These compounds can induce apoptosis through the activation of apoptotic markers such as p53 and caspase 3, which are crucial for programmed cell death in cancerous cells.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies utilizing agar diffusion assays have indicated moderate to strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungi like Candida albicans. This suggests potential applications in developing new antimicrobial agents.
Case Studies
Several studies have highlighted the effectiveness of this compound in biological applications:
- Study on Anti-Proliferative Activity : A comparative analysis was conducted on the anti-proliferative effects of various phthalazinone derivatives against different cancer cell lines. The study found that modifications to the oxadiazole moiety significantly impacted the anticancer activity.
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to specific biological targets involved in cancer progression. These studies help elucidate the mechanisms by which the compound exerts its effects at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
